4-(2,2-Dibromoethenyl)-1-methylpyrazole
Overview
Description
4-(2,2-Dibromoethenyl)-1-methylpyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,2-dibromoethenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole typically involves the reaction of 1-methylpyrazole with 2,2-dibromoethene under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with the addition of a base like triisopropyl phosphite to facilitate the reaction . The reaction mixture is maintained at low temperatures (2-3°C) to ensure the stability of the intermediates and to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to maintain the required reaction conditions. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibromoethenyl)-1-methylpyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the dibromoethenyl group can lead to the formation of ethylene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazoles, while oxidation reactions can produce pyrazole oxides.
Scientific Research Applications
4-(2,2-Dibromoethenyl)-1-methylpyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2,2-Dibromoethenyl)-1-methylpyrazole involves its interaction with specific molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2-phenylethene: Similar in structure but with a phenyl group instead of a pyrazole ring.
Deltamethrin: Contains a dibromoethenyl group but is a more complex molecule with additional functional groups.
Uniqueness
4-(2,2-Dibromoethenyl)-1-methylpyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,2-dibromoethenyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-10-4-5(3-9-10)2-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQRFIUHCZJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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